molecular formula C5H3Br2ClN2 B8086900 2-Chloro-5-(dibromomethyl)pyrazine

2-Chloro-5-(dibromomethyl)pyrazine

Cat. No.: B8086900
M. Wt: 286.35 g/mol
InChI Key: ZHXHMSLVXZSMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(dibromomethyl)pyrazine: is a halogenated pyrazine derivative known for its unique molecular structure and high reactivity. This compound is characterized by the presence of chlorine and dibromomethyl groups attached to a pyrazine ring, making it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(dibromomethyl)pyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with brominating agents under controlled conditions to introduce the dibromomethyl group. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety compared to batch processes. The use of automated systems allows for precise monitoring and adjustment of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(dibromomethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2-Chloro-5-(dibromomethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dibromomethyl)pyrazine involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

  • 2-Chloro-5-bromopyrazine
  • 2-Bromo-5-chloropyrazine
  • 2-Chloro-5-methylpyrazine

Comparison: 2-Chloro-5-(dibromomethyl)pyrazine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced versatility in synthetic applications and the ability to form a wider range of derivatives .

Properties

IUPAC Name

2-chloro-5-(dibromomethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXHMSLVXZSMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.